2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2,6-dimethylphenyl)a cetamide
Description
This compound belongs to a class of 1,2,4-triazole-substituted acetamides, characterized by a sulfur-linked triazole core and an N-substituted aromatic acetamide moiety. Its structure includes a 2-fluorophenyl group at the 5-position of the triazole ring and a 2,6-dimethylphenyl group on the acetamide nitrogen. The molecular formula is C₁₉H₁₉FN₄OS, with a molecular weight of 382.45 g/mol. Such derivatives are explored for diverse biological activities, including anti-inflammatory, antifungal, and pesticidal applications, depending on substituent patterns .
Properties
Molecular Formula |
C18H18FN5OS |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C18H18FN5OS/c1-11-6-5-7-12(2)16(11)21-15(25)10-26-18-23-22-17(24(18)20)13-8-3-4-9-14(13)19/h3-9H,10,20H2,1-2H3,(H,21,25) |
InChI Key |
BFHFGGAQTGAZHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2,6-dimethylphenyl)acetamide typically involves multiple stepsThe final step involves the acylation of the triazole derivative with 2,6-dimethylphenylacetyl chloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2,6-dimethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential as a therapeutic agent:
- Antifungal Activity : The triazole moiety is known to inhibit ergosterol synthesis, which is essential for fungal cell membranes. This mechanism makes it a candidate for developing antifungal drugs.
- Antibacterial Properties : It disrupts bacterial enzyme functions, leading to the inhibition of bacterial growth. Studies have shown that triazole derivatives can effectively target various bacterial strains .
- Anticancer Potential : Research indicates that this compound may induce apoptosis in cancer cells by interacting with critical signaling pathways. Its ability to inhibit histone deacetylases (HDACs) is particularly noteworthy in cancer research .
Chemical Synthesis
This compound serves as a valuable building block in synthetic chemistry:
- Synthesis of Complex Molecules : It can be utilized in the synthesis of more complex derivatives through various reactions such as cycloadditions and substitutions .
- Agrochemicals Development : Its unique properties make it suitable for developing agrochemicals that require specific biological activity against pests or diseases .
Case Study 1: Antifungal Activity
A study demonstrated that derivatives of triazole compounds exhibited significant antifungal activity against various fungal pathogens. The mechanism involved the inhibition of ergosterol biosynthesis, which is critical for maintaining fungal cell membrane integrity.
Case Study 2: Anticancer Studies
In vitro studies have shown that the compound can inhibit the growth of several cancer cell lines, including OVCAR-8 and NCI-H40. Percent growth inhibitions (PGIs) were reported as high as 86.61% against these cell lines, indicating strong anticancer potential .
Mechanism of Action
The mechanism of action of 2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or modulating receptor activity, thereby affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of this compound are influenced by variations in substituents on the triazole and acetamide moieties. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison
Key Findings
Anti-Exudative Activity :
- The furan-2-yl analog (Table 1, row 4) demonstrated significant anti-exudative effects at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) in rodent models. The 2-fluorophenyl group in the target compound may enhance activity due to fluorine’s electron-withdrawing effects, improving binding to inflammatory targets .
Substituent Effects on Bioactivity: Halogenated Phenyl Groups: Chlorine (Cl) in the 2-chlorophenyl analog (Table 1, row 3) may enhance fungicidal activity by increasing lipophilicity and membrane penetration. Fluorine (F) in the target compound offers similar benefits with reduced steric hindrance .
Biological Activity
Chemical Structure and Properties
The compound 2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2,6-dimethylphenyl)acetamide is a triazole derivative characterized by a complex structure that includes a triazole ring, an acetamide moiety, and various aromatic groups. Its molecular formula is with a molecular weight of approximately 387.4 g/mol. The presence of the thioether linkage and fluorinated phenyl groups contributes to its unique biological activity profile.
Antifungal Activity
The triazole ring in this compound is known for its antifungal properties, primarily through the inhibition of ergosterol synthesis, which is crucial for fungal cell membrane integrity. Research indicates that similar compounds exhibit significant antifungal activity against various pathogens, suggesting that this compound may also possess comparable efficacy in treating fungal infections.
Anticancer Properties
Preliminary studies suggest that 2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2,6-dimethylphenyl)acetamide may exhibit anticancer properties. The mechanism of action likely involves the induction of apoptosis in cancer cells through interactions with specific signaling pathways. Some studies have shown that triazole derivatives can inhibit cell proliferation in various cancer cell lines, including breast and lung cancers .
Antibacterial Effects
The compound has also been investigated for its antibacterial activity. Similar triazole compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria by disrupting bacterial enzyme functions. The structural features of this compound may enhance its lipophilicity and membrane permeability, potentially increasing its antibacterial efficacy .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components. The presence of electron-withdrawing groups (like fluorine) and specific substitutions on the triazole ring are essential for enhancing its biological activities. For instance, the substitution patterns on the phenyl rings significantly influence the compound's potency against various biological targets .
| Biological Activity | Mechanism | Target Pathway | IC50 Values |
|---|---|---|---|
| Antifungal | Inhibition of ergosterol synthesis | Fungal cell membrane integrity | Not specified |
| Anticancer | Induction of apoptosis | Cancer cell signaling pathways | Not specified |
| Antibacterial | Disruption of bacterial enzymes | Bacterial metabolic pathways | Not specified |
Study on Anticancer Activity
In a study focusing on fluorinated triazole derivatives, compounds structurally similar to 2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)] were tested against various cancer cell lines. The results indicated significant antiproliferative effects with IC50 values lower than those of standard chemotherapeutics like doxorubicin. The study highlighted the importance of specific substitutions on the triazole ring for enhancing anticancer activity .
Investigation of Antifungal Properties
Another investigation assessed the antifungal efficacy of several triazole derivatives against Candida species. The results showed that compounds with similar structural features to our target compound exhibited potent antifungal activity, supporting the hypothesis that this compound could be effective in treating fungal infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
